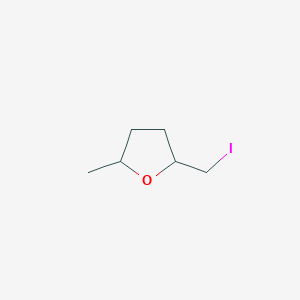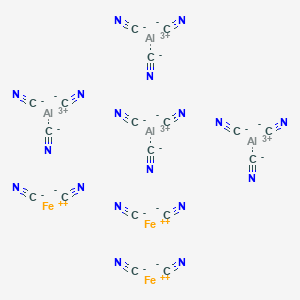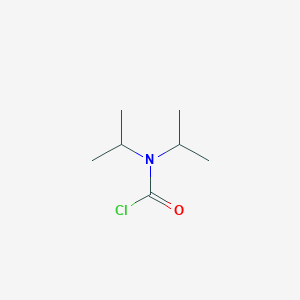
(3-Glycidoxypropyl)dimethylethoxysilane
Übersicht
Beschreibung
“(3-Glycidoxypropyl)dimethylethoxysilane” is a chemical compound with the empirical formula C10H22O3Si . It is used as a chemical intermediate and has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that it can be used as an adhesion promoter to modify silicone adhesion properties to PET .Molecular Structure Analysis
The molecular weight of “(3-Glycidoxypropyl)dimethylethoxysilane” is 218.37 . Its SMILES string representation isCCOSi(C)CCCOCC1CO1 . Chemical Reactions Analysis
This compound is known to react with water in the acid contents of the stomach to form ethanol . It has also been used in combination with other silanes to form bonded phases for supercritical fluid chromatography (SFC) .Physical And Chemical Properties Analysis
“(3-Glycidoxypropyl)dimethylethoxysilane” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 0.95 g/mL at 25 °C . Its boiling point is 100 °C at 3 mmHg .Wissenschaftliche Forschungsanwendungen
Surface Modification and Functionalization
(3-Glycidoxypropyl)dimethylethoxysilane: is widely used for surface modification of materials to enhance their properties. It acts as a coupling agent that can bind organic polymers to inorganic substrates, improving the interfacial adhesion. This is particularly beneficial in creating composite materials with enhanced mechanical strength and chemical resistance .
Coatings and Adhesives
The compound serves as an important precursor in the synthesis of coatings and adhesives. Its glycidoxy functional group reacts with various resins, leading to the formation of networks that provide durable and robust coatings. These coatings are used in protective layers for metals, plastics, and glass, offering resistance to corrosion and environmental degradation .
Electronics and Electrical Applications
In the electronics industry, (3-Glycidoxypropyl)dimethylethoxysilane is utilized to improve the electrical properties of epoxy resin-based sealants and packaging materials. It enhances the dielectric properties and thermal stability, making it suitable for use in printed circuit boards and insulation materials .
Biomedical Applications
The compound’s ability to form biocompatible surfaces makes it a candidate for biomedical applications. It can be used to modify the surface of implants or create coatings that minimize protein adsorption and cell adhesion, which is crucial for reducing the risk of infections and improving implant longevity .
Wearable Sensors
Recent advancements have seen the use of (3-Glycidoxypropyl)dimethylethoxysilane in the development of wearable sensors. By incorporating this compound into the sensor matrix, researchers can enhance sensitivity and selectivity, particularly in sensors designed to monitor physiological parameters or environmental conditions .
Sol-Gel Processes
The sol-gel process, which involves the transition of a system from a liquid ‘sol’ into a solid ‘gel’ phase, benefits from the addition of (3-Glycidoxypropyl)dimethylethoxysilane . It acts as a cross-linking agent that contributes to the formation of hybrid organic-inorganic materials with tailored properties for specific applications .
Epoxy Coatings
Epoxy coatings enriched with (3-Glycidoxypropyl)dimethylethoxysilane exhibit improved adhesion and mechanical properties. These coatings are used in various industrial applications where high performance and durability are required, such as in automotive and aerospace industries .
Hydrophobic Treatments
The hydrolytic stability and reactivity of (3-Glycidoxypropyl)dimethylethoxysilane make it suitable for creating hydrophobic surfaces. These treatments are applied to prevent moisture penetration and improve the longevity of materials exposed to humid environments .
Safety and Hazards
This compound is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . Overexposure to this compound by skin absorption, inhalation, or ingestion may have a narcotic effect .
Zukünftige Richtungen
The use of “(3-Glycidoxypropyl)dimethylethoxysilane” as an adhesion promoter to modify silicone adhesion properties to PET is a promising area of research . The molecular level understanding of polymer/adhesive interfacial structures could help to design and develop adhesion promoters and polymer adhesives with improved performance .
Wirkmechanismus
Target of Action
The primary target of (3-Glycidoxypropyl)dimethylethoxysilane is the surface of various substrates, such as glass and silicon wafers . The compound is used to functionalize these surfaces, enhancing their properties for various applications .
Mode of Action
(3-Glycidoxypropyl)dimethylethoxysilane interacts with its targets through a process known as silanization . The compound forms a stable polymeric structure on the substrate surface, which is facilitated by its epoxy groups . These groups allow good adhesion of surface atoms .
Pharmacokinetics
It’s worth noting that the compound reacts with water, which could influence its pharmacokinetic properties .
Result of Action
The action of (3-Glycidoxypropyl)dimethylethoxysilane results in enhanced surface properties of the substrates it is applied to . For instance, it has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Glycidoxypropyl)dimethylethoxysilane. For example, the compound reacts slowly with moisture/water , which could affect its performance in humid environments. Additionally, it should be handled in well-ventilated areas to avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOIIOOTUCYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885002 | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17963-04-1 | |
| Record name | γ-Glycidyloxypropyldimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17963-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)